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Compound of Interest

Compound Name: PF-05198007

Cat. No.: B8666835 Get Quote

The voltage-gated sodium channel Nav1.7 has been rigorously validated through human

genetic studies as a critical mediator of pain perception, making it a prime target for the

development of novel, non-opioid analgesics. Loss-of-function mutations in the SCN9A gene,

which encodes Nav1.7, lead to a congenital inability to experience pain, while gain-of-function

mutations result in debilitating inherited pain syndromes. This has driven extensive research

into selective inhibitors of Nav1.7.

This guide provides a detailed comparison of the preclinical tool compound PF-05198007, an

arylsulfonamide developed by Pfizer, with other key selective Nav1.7 inhibitors. The focus is on

quantitative performance data, the experimental methods used to obtain it, and the broader

context of their development and application.

Mechanism of Action: Targeting the Pain Channel
Nav1.7 channels are densely expressed in peripheral nociceptive (pain-sensing) neurons. They

possess unique biophysical properties that allow them to act as "threshold channels,"

amplifying small, sub-threshold depolarizations to generate the action potentials that signal

pain. Selective inhibitors, particularly state-dependent ones, preferentially bind to the channel

when it is in an inactivated state. This is advantageous because nociceptors in chronic pain

states are often highly active, meaning their Nav1.7 channels spend more time in the

inactivated state, making them more susceptible to blockade. By stabilizing this non-conducting

state, inhibitors reduce the number of available channels, dampening the neuron's excitability

and preventing the transmission of pain signals to the central nervous system.
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Caption: Role of Nav1.7 in Nociceptive Signaling and Site of Inhibition.

Quantitative Performance Comparison
PF-05198007 is a preclinical tool compound with a pharmacological selectivity profile described

as identical to the closely related clinical candidate, PF-05089771, with only marginal

differences in potency.[1] The following tables summarize the inhibitory potency (IC50) and

selectivity of these compounds against various human Nav channel subtypes. Lower IC50

values indicate higher potency.

Table 1: Aryl & Acyl Sulfonamide Inhibitors
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Comp
ound

hNav1.
7 IC50
(nM)

hNav1.
1 IC50
(nM)

hNav1.
2 IC50
(nM)

hNav1.
3 IC50
(nM)

hNav1.
4 IC50
(nM)

hNav1.
5 IC50
(nM)

hNav1.
6 IC50
(nM)

hNav1.
8 IC50
(nM)

PF-

051980

07 / PF-

050897

71

11 850 110 11,000 10,000 25,000 160 >10,000

DS-

1971a
22.8 >30,000 >30,000 1,700 >30,000 3,300 1,900 >30,000

Data for PF-05089771 is used as a direct surrogate for PF-05198007 as per Alexandrou et al.,

2016.[1][2]

Table 2: Toxin-Derived Peptide and Other Inhibitors
Compound hNav1.7 IC50 (nM) Selectivity Profile

JzTx-V 0.63
~4,000-fold selective over

hNav1.5

AM-8145 (JzTx-V analog) 10.3
>1,000-fold selective over

hNav1.5 and hNav1.8

ST-2262 72
>200-fold selective over

hNav1.1-1.6 and hNav1.8

Toxin-derived peptides often exhibit high potency and selectivity but face challenges in

development related to delivery and stability.

Preclinical and Clinical Efficacy Overview
Despite high in vitro potency and selectivity, the translation of Nav1.7 inhibitors into clinically

effective analgesics has been challenging.

PF-05198007 has demonstrated target engagement in preclinical models. In mice, oral

administration of PF-05198007 significantly reduced the neurogenic flare response induced by
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topical capsaicin, an effect absent in mice with a genetic deletion of Nav1.7 in nociceptors.[3]

This confirms that the drug effectively blocks Nav1.7 function in a live animal model.

However, its clinical counterpart, PF-05089771, failed to demonstrate efficacy in Phase 2

clinical trials for painful diabetic peripheral neuropathy.[4] This disconnect between promising

preclinical data and clinical failure is a common theme in the field and has been attributed to

several factors, including:

Poor Target Engagement: Insufficient drug concentration at the target site in clinical settings

compared to preclinical models.[5]

Model Discrepancy: Preclinical studies often focus on inflammatory pain models and evoked

pain, whereas clinical trials have primarily targeted neuropathic pain and spontaneous pain.

[4]

Compensatory Mechanisms: The nervous system may adapt to the chronic blockade of a

single channel, diminishing the analgesic effect over time.[5]

Experimental Protocols
The quantitative data presented in this guide were primarily generated using whole-cell patch-

clamp electrophysiology, the gold standard for characterizing ion channel modulators.

General Electrophysiology Protocol for IC50
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Caption: Experimental Workflow for Nav Inhibitor Potency Testing.

Cell Lines: Human embryonic kidney (HEK293) cells are commonly used, as they do not

endogenously express sodium channels. They are stably transfected to express a single

human Nav channel subtype (e.g., hNav1.7, hNav1.5, etc.).
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Recording Solutions:

Intracellular Solution (Pipette): Typically contains CsF or CsCl to block potassium

channels, along with buffers like HEPES and chelators like EGTA.

Extracellular Solution (Bath): A physiological salt solution containing NaCl, KCl, CaCl2,

MgCl2, and HEPES buffer.

Voltage-Clamp Protocol: To assess state-dependent inhibitors like the arylsulfonamides, a

voltage protocol is used that holds the cell membrane at a potential where a significant

fraction of channels (~50%) are in the inactivated state (e.g., holding potential of -77 mV for

hNav1.7). A test pulse (e.g., to 0 mV) is then applied to open the available channels and

measure the sodium current.

Data Analysis: The peak sodium current is measured before and after the application of

various concentrations of the inhibitor. The percentage of inhibition is plotted against the

compound concentration, and the data are fitted to a Hill equation to determine the IC50

value, which represents the concentration at which 50% of the current is inhibited.

Conclusion
PF-05198007, and its close analog PF-05089771, are highly potent and selective

arylsulfonamide inhibitors of the Nav1.7 channel. Their development has been instrumental in

pharmacologically validating the role of Nav1.7 in pain signaling in various physiological

systems. While the quantitative in vitro data are impressive, the clinical failure of PF-05089771

highlights the significant challenges in translating potent channel blockade into effective

analgesia for chronic pain patients. The discordance between preclinical and clinical outcomes

suggests that future research must focus not only on potency and selectivity but also on

improving target engagement, utilizing more clinically relevant preclinical models, and

understanding potential compensatory mechanisms within the nervous system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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